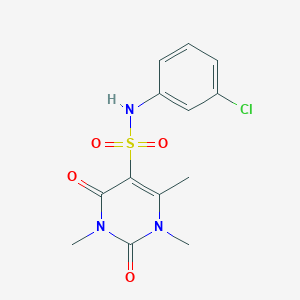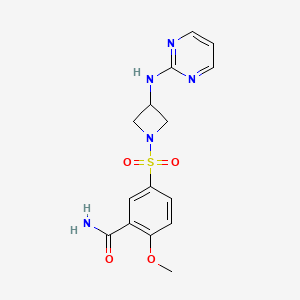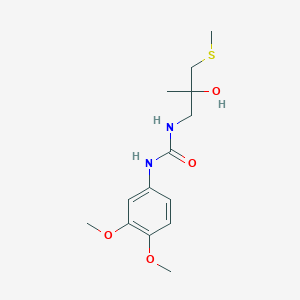
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
カタログ番号 B2881937
CAS番号:
1396751-07-7
分子量: 314.4
InChIキー: FGCZJYOADFHEMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Photodegradation and Hydrolysis Studies
- Gatidou & Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides. Their research provides insights into the environmental behavior of these compounds, including their stability and breakdown under different conditions (Gatidou & Iatrou, 2011).
Organometallic Addition Reactions
- Whipple & Reich (1991) described the use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions. This work highlights the potential of urea derivatives in synthetic organic chemistry (Whipple & Reich, 1991).
Biosensor Development
- Erfkamp, Guenther, & Gerlach (2019) developed a hydrogel-based biosensor for detecting urea, demonstrating the application of urea derivatives in sensor technology, particularly in industrial and biomedical fields (Erfkamp et al., 2019).
Immunoassay Techniques
- Fang-shi (2007) developed an indirect competitive ELISA for determining isoproturon, a urea herbicide, in soil and flour. This study underscores the use of urea derivatives in developing sensitive immunochemical methods for environmental and food safety monitoring (Fang-shi, 2007).
Hydrophilicity Studies
- Koga, Westh, Nishikawa, & Subramanian (2011) examined the hydrophilicity of N-methyl groups in compounds like trimethylamine-N-oxide and tetramethyl urea. Their findings contribute to a better understanding of molecular interactions in solutions, which is crucial for various fields like drug design and material science (Koga et al., 2011).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(18,9-21-4)8-15-13(17)16-10-5-6-11(19-2)12(7-10)20-3/h5-7,18H,8-9H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCZJYOADFHEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)OC)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride
2408971-44-6
(3,3-Difluorospiro[3.3]heptan-1-yl)methanol
2503208-68-0

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)
![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)
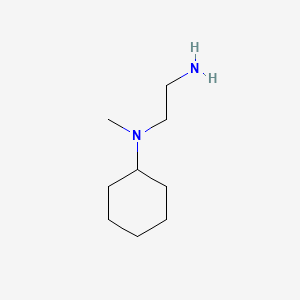
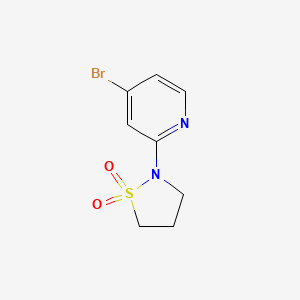
![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)
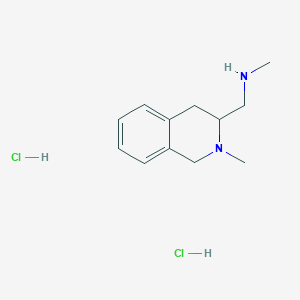
![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)
![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)
